molecular formula C13H18N4O5S B2820396 3-((1-((1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione CAS No. 2034610-84-7

3-((1-((1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione

Cat. No.: B2820396
CAS No.: 2034610-84-7
M. Wt: 342.37
InChI Key: HXNOUKYPLVQJFD-UHFFFAOYSA-N
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Description

3-((1-((1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an imidazole ring, an azetidine ring, and an oxazolidine-2,4-dione moiety, making it an interesting subject for chemical research and industrial applications.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and potential biological activity.

    Industry: Used in the development of new materials and chemical processes.

Future Directions

The future directions of research into imidazole compounds are likely to continue to focus on the development of new drugs, given the broad range of chemical and biological properties of imidazole . This includes further exploration of the synthesis methods, understanding the mechanisms of action, and improving the physical and chemical properties of these compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-((1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Imidazole Ring: Starting with the appropriate precursors, the imidazole ring is synthesized through cyclization reactions.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions, often using reagents like sulfur trioxide or chlorosulfonic acid.

    Azetidine Ring Formation: The azetidine ring is formed through cyclization of suitable intermediates, often involving nucleophilic substitution reactions.

    Oxazolidine-2,4-dione Formation: The final step involves the formation of the oxazolidine-2,4-dione moiety through cyclization reactions, typically using reagents like phosgene or its derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-((1-((1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

  • 3-((1-((1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione
  • This compound analogs

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-[[1-(1-ethyl-2-methylimidazol-4-yl)sulfonylazetidin-3-yl]methyl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O5S/c1-3-15-7-11(14-9(15)2)23(20,21)16-4-10(5-16)6-17-12(18)8-22-13(17)19/h7,10H,3-6,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXNOUKYPLVQJFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(N=C1C)S(=O)(=O)N2CC(C2)CN3C(=O)COC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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